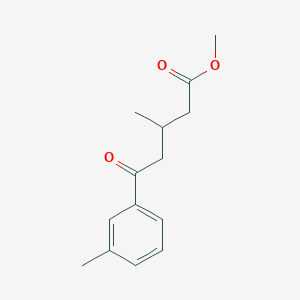
4-(4-tert-Butylphenyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-Butylphenyl)thiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This unique structure imparts stability and reactivity to the compound, making it valuable in various applications. It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, which makes it important in fragrance development and odorant additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenyl)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of advanced catalytic processes to enhance efficiency and reduce costs. These methods may include the use of palladium-catalyzed coupling reactions, which are known for their mild reaction conditions and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-tert-Butylphenyl)thiophenol undergoes various chemical reactions, including esterification, oxidation, and substitution reactions. These reactions make it versatile for use in organic synthesis .
Common Reagents and Conditions:
Esterification: Typically involves the use of carboxylic acids or their derivatives in the presence of acid catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while esterification can produce various esters useful in fragrance and flavor industries .
Applications De Recherche Scientifique
4-(4-tert-Butylphenyl)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of rubber accelerators, polymer stabilizers, and as a flavoring agent in food and beverages
Mécanisme D'action
The mechanism by which 4-(4-tert-Butylphenyl)thiophenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its thiol group can form covalent bonds with proteins, altering their function and activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Shares the tert-butyl group but lacks the thiophene ring, making it less reactive in certain chemical reactions.
4-tert-Butylbenzenethiol: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 4-(4-tert-Butylphenyl)thiophenol stands out due to its combination of a thiophene ring and a tert-butyl group, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring specific chemical properties, such as in the synthesis of pharmaceuticals and advanced materials .
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCJLLKYYQLXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)

![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)



![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)


